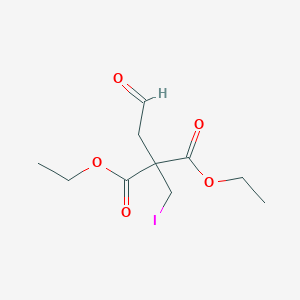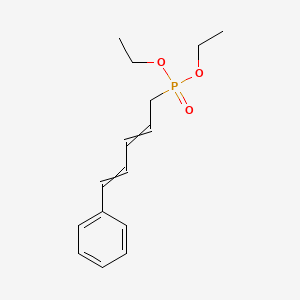
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate is an organic compound belonging to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a conjugated diene system with a phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable diene precursor under controlled conditions. One common method is the Horner-Wadsworth-Emmons (HWE) reaction, where diethyl phosphite reacts with an aldehyde or ketone in the presence of a base to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale HWE reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: The phenyl and diene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate exerts its effects involves interactions with molecular targets and pathways. The phosphonate group can act as a ligand, coordinating with metal ions or enzymes, thereby influencing biochemical processes. The conjugated diene system may also participate in electron transfer reactions, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: A simpler analog without the phenyl and diene groups.
Dimethyl (2-oxopropyl)phosphonate: Used in similar synthetic applications but with different reactivity due to the presence of a keto group.
Diethyl (pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring, offering different chemical properties and applications.
Uniqueness
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate is unique due to its conjugated diene system and phenyl substituent, which confer distinct reactivity and potential for diverse applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
693818-49-4 |
|---|---|
Molekularformel |
C15H21O3P |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
5-diethoxyphosphorylpenta-1,3-dienylbenzene |
InChI |
InChI=1S/C15H21O3P/c1-3-17-19(16,18-4-2)14-10-6-9-13-15-11-7-5-8-12-15/h5-13H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
XPLHHLYMTOLOSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC=CC=CC1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


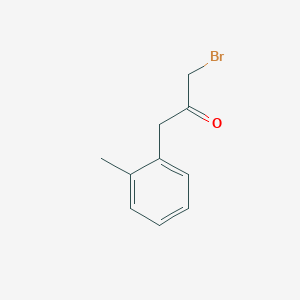
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
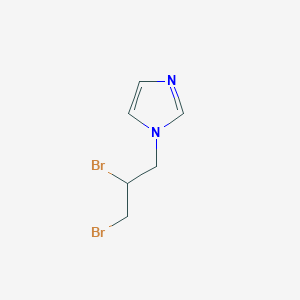
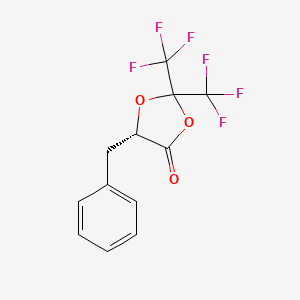
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
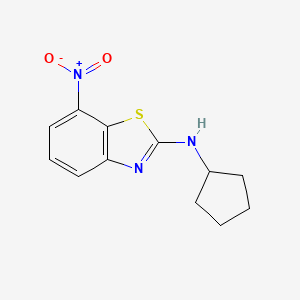
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
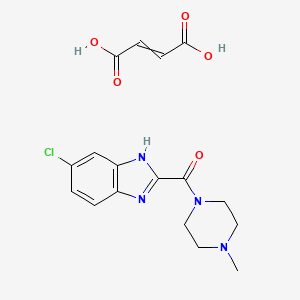
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)
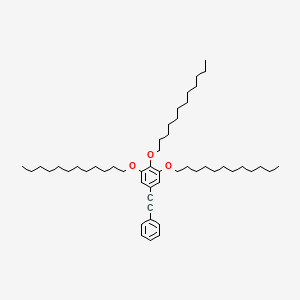

![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
